molecular formula C9H19N3O B7917358 2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone

2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone

Cat. No.: B7917358
M. Wt: 185.27 g/mol
InChI Key: NAJDPPAWFWDGSF-QMMMGPOBSA-N
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Description

2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone, with the molecular formula C9H19N3OC_9H_{19}N_3O and a molecular weight of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a piperidine ring and specific amino substitutions positions this compound as a potential candidate for therapeutic applications, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a chiral center at the piperidine nitrogen, which contributes to its biological activity. The structural formula can be represented as follows:

2 Amino 1 S 3 dimethylamino piperidin 1 yl ethanone\text{2 Amino 1 S 3 dimethylamino piperidin 1 yl ethanone}

Key Properties

PropertyValue
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
CAS Number1353995-72-8
Chiral CenterYes

Biological Activity

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression.

The mechanism of action involves binding to specific receptors in the central nervous system (CNS), modulating neurotransmitter release, and influencing various signaling pathways. This modulation can lead to alterations in mood, anxiety levels, and cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Effects : A study demonstrated that derivatives of this compound showed significant effects on serotonin receptor activity, which is crucial for mood regulation. The results indicated that certain modifications could enhance its efficacy in treating depression-like symptoms in animal models.
  • Cancer Research : In another study, compounds similar to this compound were evaluated for their pro-apoptotic effects on cancer cells. It was found that these compounds could induce apoptosis in various hematological cancer cell lines, suggesting a potential role in cancer therapy .
  • Inhibition of Signaling Pathways : Research highlighted that compounds containing the piperidine moiety exhibited inhibitory effects on key signaling pathways such as PI3K/AKT/mTOR. These pathways are often implicated in cancer progression and resistance to therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:

Compound NameMolecular FormulaKey Features
2-Amino-1-(piperidin-1-yl)-ethanoneC7H14N2OSimpler structure lacking dimethylamino substitution
3-DimethylaminopiperidineC8H18N2Contains only the piperidine structure
4-(Dimethylamino)-1-piperidinyl)butanamideC12H22N2OLonger carbon chain; different functional group positioning

Properties

IUPAC Name

2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJDPPAWFWDGSF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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